1-Isobutyl-1H-pyrazole-5-boronic acid
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Overview
Description
1-Isobutyl-1H-pyrazole-5-boronic acid is an organoboron compound with the molecular formula C7H13BN2O2. It is a boronic acid derivative featuring a pyrazole ring substituted with an isobutyl group at the 1-position and a boronic acid group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutyl-1H-pyrazole-5-boronic acid can be synthesized through various methods. One common approach involves the borylation of 1-isobutyl-1H-pyrazole using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-1H-pyrazole-5-boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, often catalyzed by acids or bases.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.
Major Products:
Suzuki–Miyaura Coupling: The major products are biaryl compounds or substituted alkenes, depending on the halide used.
Protodeboronation: The major product is the corresponding pyrazole derivative without the boronic acid group.
Scientific Research Applications
1-Isobutyl-1H-pyrazole-5-boronic acid has diverse applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Biology: The compound can be used to create boron-containing biomolecules for studying biological processes.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-isobutyl-1H-pyrazole-5-boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.
Transmetalation: The boronic acid transfers its organic group to the palladium center.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
1-Isobutyl-1H-pyrazole-5-boronic acid can be compared with other boronic acids, such as:
1-Isopropyl-1H-pyrazole-5-boronic acid: Similar structure but with an isopropyl group instead of an isobutyl group.
1-Isobutyl-1H-pyrazole-4-boronic acid: Similar structure but with the boronic acid group at the 4-position.
1H-Pyrazole-4-boronic acid: Lacks the isobutyl group, making it less sterically hindered.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
[2-(2-methylpropyl)pyrazol-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BN2O2/c1-6(2)5-10-7(8(11)12)3-4-9-10/h3-4,6,11-12H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVFMCUVLDWEDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1CC(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465368 |
Source
|
Record name | 1-Isobutyl-1H-pyrazole-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847818-64-8 |
Source
|
Record name | 1-Isobutyl-1H-pyrazole-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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